Cas no 1262004-33-0 (4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol)
4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1262004-33-0
- 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
- DTXSID40686685
- MAC00433
- 5-(4-CHLORO-2-METHOXYPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- MFCD18316388
- 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
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- MDL: MFCD18316388
- Inchi: 1S/C14H10ClF3O3/c1-20-13-6-9(15)2-3-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3
- InChI Key: ZAIAXLBVSWRSIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)C1C=C(C=C(C=1)OC(F)(F)F)O
Computed Properties
- Exact Mass: 318.027
- Monoisotopic Mass: 318.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7A^2
- XLogP3: 5
4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322596-5 g |
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-33-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322596-5g |
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-33-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol Suppliers
4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Chemical Profile of 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol (CAS No. 1262004-33-0)
4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol, identified by its CAS number 1262004-33-0, is a complex organic compound belonging to the biphenyl derivative family. This molecule features a unique structural arrangement characterized by the presence of chloro, methoxy, and trifluoromethoxy substituents on its aromatic rings. The precise spatial configuration of these functional groups imparts distinct chemical properties, making it a subject of significant interest in pharmaceutical and agrochemical research.
The biphenyl core structure of this compound provides a stable aromatic framework, which is often exploited in the design of bioactive molecules due to its ability to interact favorably with biological targets. The introduction of electron-withdrawing and electron-donating groups such as chloro and methoxy enhances the molecule's reactivity and potential for further derivatization. Specifically, the chloro substituent at the 4' position and the methoxy group at the 2' position contribute to the compound's electronic distribution, influencing its solubility, metabolic stability, and binding affinity.
The trifluoromethoxy group at the 5-position is particularly noteworthy, as fluorine atoms are known to modulate biological activity through their ability to affect hydrogen bonding interactions and lipophilicity. In recent years, fluorinated compounds have gained prominence in drug discovery due to their improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The presence of three fluorine atoms in this molecule further amplifies these effects, making it a promising candidate for further investigation.
Recent studies have highlighted the potential of biphenyl derivatives in various therapeutic applications. For instance, modifications of biphenyl structures have been explored in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The specific arrangement of substituents in 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol suggests that it may exhibit inhibitory activity against certain kinases or other enzyme targets. Preliminary computational studies have indicated that this compound could interact with key residues in protein active sites, potentially leading to therapeutic efficacy.
Moreover, the compound's structural features make it an attractive scaffold for medicinal chemists seeking to develop novel drugs. The combination of chloro, methoxy, and trifluoromethoxy groups provides multiple sites for chemical modification, allowing for the exploration of diverse analogues with tailored biological properties. This flexibility is crucial in optimizing drug candidates for specific therapeutic indications.
In addition to its pharmaceutical potential, this compound has also been investigated for its agrochemical applications. Biphenyl derivatives are known to possess herbicidal and fungicidal properties, and the unique substitution pattern of 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol may confer similar advantages. Research has shown that such compounds can disrupt essential metabolic pathways in plants pathogens without significant toxicity to crops. This makes them promising candidates for developing next-generation crop protection agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed to construct biaryl frameworks. The introduction of fluorine-containing groups often necessitates specialized reagents and conditions to achieve regioselectivity and minimize side reactions.
From a computational chemistry perspective, understanding the molecular interactions of 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol with biological targets is crucial for rational drug design. Molecular docking studies have been used extensively to predict binding modes and affinities. These simulations help identify key interactions between the compound and target proteins, guiding modifications that enhance potency and selectivity.
The spectroscopic properties of this compound also provide valuable insights into its structure-function relationships. Nuclear magnetic resonance (NMR) spectroscopy allows for detailed elucidation of its atomic connectivity, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. These analytical techniques are essential for verifying synthetic success and characterizing any impurities that may arise during preparation.
In conclusion,4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol (CAS No. 1262004-33-0) is a structurally complex biphenyl derivative with significant potential in pharmaceutical and agrochemical research. Its unique substitution pattern offers opportunities for developing novel bioactive molecules with tailored properties. Ongoing studies continue to explore its biological activities and synthetic pathways, positioning it as a valuable asset in drug discovery efforts.
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